molecular formula C14H16N2O B13886208 4-[(3-Methylphenyl)methoxy]benzene-1,2-diamine

4-[(3-Methylphenyl)methoxy]benzene-1,2-diamine

Cat. No.: B13886208
M. Wt: 228.29 g/mol
InChI Key: BVHSRRNVJYZXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Methylphenyl)methoxy]benzene-1,2-diamine is an organic compound with a complex structure that includes both aromatic and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylphenyl)methoxy]benzene-1,2-diamine can be achieved through several methods. One common approach involves the reaction of 4-methoxyazobenzenes with hydrochloric acid in a solvent such as DMF (dimethylformamide). This reaction typically requires irradiation to proceed efficiently . Another method involves the condensation of o-phenylenediamines with aryl aldehydes in the presence of hydrogen peroxide and hydrochloric acid in acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylphenyl)methoxy]benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

4-[(3-Methylphenyl)methoxy]benzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[(3-Methylphenyl)methoxy]benzene-1,2-diamine exerts its effects involves interactions with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Methylphenyl)methoxy]benzene-1,2-diamine is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

4-[(3-methylphenyl)methoxy]benzene-1,2-diamine

InChI

InChI=1S/C14H16N2O/c1-10-3-2-4-11(7-10)9-17-12-5-6-13(15)14(16)8-12/h2-8H,9,15-16H2,1H3

InChI Key

BVHSRRNVJYZXPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC(=C(C=C2)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.